8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one
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Description
8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.23179083 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research into related compounds demonstrates potential antimicrobial properties. For instance, El‐Sayed et al. (2011) synthesized new 2,5-disubstituted 1,3,4-oxadiazole derivatives bearing C-furyl glycoside moieties. These compounds showed moderate to high antimicrobial activity, suggesting the potential of oxadiazole derivatives in developing antimicrobial agents El‐Sayed et al., 2011.
Catalysis and Synthesis
Aggarwal et al. (2014) reported on the catalyst-free synthesis of nitrogen-containing spiro heterocycles via a double Michael addition reaction. This method yields high-purity compounds efficiently, indicating the relevance of such structures in organic synthesis and potentially offering a pathway to synthesize the subject compound Aggarwal et al., 2014.
Structural and Thermodynamic Studies
The study of the crystal structure and thermodynamic properties of related compounds, as explored by Zeng et al. (2021), can offer insights into the stability and reactivity of similar diazaspiro and oxadiazole derivatives. Understanding these properties is crucial for their application in material science and drug design Zeng et al., 2021.
Properties
IUPAC Name |
8-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-16(2)7-11-25-15-21(9-6-19(25)26)8-4-10-24(14-21)13-18-22-23-20(28-18)17-5-3-12-27-17/h3,5,12,16H,4,6-11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZOAEBUHFAJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCCN(C2)CC3=NN=C(O3)C4=CC=CO4)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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